molecular formula C6H8N2 B15297683 2-Azabicyclo[2.1.1]hexane-1-carbonitrile

2-Azabicyclo[2.1.1]hexane-1-carbonitrile

Cat. No.: B15297683
M. Wt: 108.14 g/mol
InChI Key: TXYQOVFWQFXQQU-UHFFFAOYSA-N
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Description

2-Azabicyclo[211]hexane-1-carbonitrile is a nitrogen-containing bicyclic compound characterized by its unique structural rigidity and high strain energy

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.1.1]hexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases.

Major Products

The major products formed from these reactions include various substituted azabicyclo compounds, which can be further functionalized for specific applications .

Scientific Research Applications

2-Azabicyclo[2.1.1]hexane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1-carbonitrile involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows for precise spatial orientation of functional groups, enhancing binding affinity and specificity to target molecules. The compound can act as an electrophile in ring-opening reactions with various nucleophiles, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.1.1]hexane: Lacks the nitrile group but shares the same bicyclic structure.

    1-Azabicyclo[2.1.1]hexane: Another nitrogen-containing bicyclic compound with similar structural features.

    Bicyclo[2.1.1]hexane: A non-nitrogen analog that serves as a structural isostere.

Uniqueness

2-Azabicyclo[2.1.1]hexane-1-carbonitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound in the synthesis of complex molecules and in medicinal chemistry .

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-4-6-1-5(2-6)3-8-6/h5,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYQOVFWQFXQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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